1-Benzyl-4-phenyl-5-methylimidazole

CAS No.: 62575-50-2

Cat. No.: VC19443912

Molecular Formula: C17H16N2

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62575-50-2 |

|---|---|

| Molecular Formula | C17H16N2 |

| Molecular Weight | 248.32 g/mol |

| IUPAC Name | 1-benzyl-5-methyl-4-phenylimidazole |

| Standard InChI | InChI=1S/C17H16N2/c1-14-17(16-10-6-3-7-11-16)18-13-19(14)12-15-8-4-2-5-9-15/h2-11,13H,12H2,1H3 |

| Standard InChI Key | ZJKKXQNNKQIYCJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N=CN1CC2=CC=CC=C2)C3=CC=CC=C3 |

Introduction

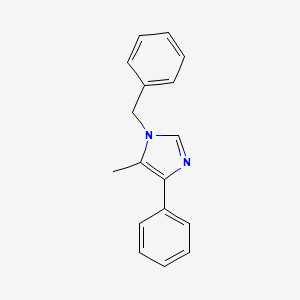

Chemical Structure and Nomenclature

The molecular formula of 1-benzyl-4-phenyl-5-methylimidazole is C₁₇H₁₆N₂, with a molecular weight of 248.322 g/mol . The imidazole core is substituted at three positions:

-

1-position: Benzyl group (C₆H₅CH₂–).

-

4-position: Phenyl group (C₆H₅–).

-

5-position: Methyl group (CH₃–).

The compound’s IUPAC name is 1-benzyl-4-phenyl-5-methyl-1H-imidazole, reflecting the substituents’ positions and priorities. Spectroscopic data, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), confirm the structure. For instance, the ¹H NMR spectrum typically shows aromatic proton signals between δ 7.2–7.5 ppm for the benzyl and phenyl groups, a singlet for the methyl group at δ 2.3–2.5 ppm, and distinct imidazole ring proton resonances .

Synthesis and Optimization

Benzylation of Imidazole Precursors

A patented method involves reacting 1-unsubstituted imidazole derivatives with benzyl alcohol in the presence of carboxylic acids or their anhydrides at 200–300°C . For example:

-

Reaction Setup: 1-unsubstituted imidazole (1 mol), benzyl alcohol (1.05–1.5 mol), and benzoic acid (0.01–1.0 mol) are heated under reflux.

-

Mechanism: The carboxylic acid acts as a catalyst, facilitating benzyl alcohol’s nucleophilic attack on the imidazole’s nitrogen.

-

Yield: Up to 85% after neutralization with alkali and distillation .

This method minimizes by-products like 1,3-dibenzylimidazolium chloride, which commonly form in reactions using benzyl chloride .

Alternative Routes via Imidazole N-Oxides

Recent advancements employ imidazole N-oxides as intermediates. For example:

-

Deoxygenation: Treatment of 1-benzyl-4,5-dimethylimidazole N-oxide with Raney nickel in ethanol yields 1-benzyl-4,5-dimethylimidazole .

-

Benzylation: Subsequent reaction with benzyl chloride under microwave irradiation produces 1-benzyl-4-phenyl-5-methylimidazole in >95% yield .

This route is notable for its efficiency and scalability, particularly in synthesizing unsymmetric imidazolium salts .

Physicochemical Properties

The compound’s logP value of 3.91 indicates high lipophilicity, making it suitable for hydrophobic matrices in epoxy resins . Its stability under high-temperature conditions (up to 300°C) is critical for applications in polymer curing .

Applications in Materials Science

Epoxy Resin Curing Agent

1-Benzyl-4-phenyl-5-methylimidazole accelerates the cross-linking of polyepoxy resins via nucleophilic catalysis. Key advantages include:

-

Low curing temperature: Effective at 120–150°C, reducing energy costs .

-

Long pot life: Resists premature gelation due to delayed activation .

-

Mechanical properties: Cured resins exhibit tensile strengths of 60–80 MPa and glass transition temperatures (Tg) of 150–170°C .

Precursor for Imidazolium Salts

The compound serves as a precursor to imidazolium-based ionic liquids. For example, reaction with benzyl chloride forms 1,3-dibenzyl-4-phenyl-5-methylimidazolium chloride, a catalyst in Suzuki-Miyaura couplings . These salts exhibit high thermal stability (>400°C) and tunable solubility .

Recent Advances and Future Directions

Recent research focuses on:

-

Green synthesis: Solvent-free mechanochemical methods using Cs₂CO₃ as a base .

-

Hybrid materials: Incorporation into metal-organic frameworks (MOFs) for gas storage .

-

Drug delivery: Functionalization with PEG chains to enhance aqueous solubility .

Challenges remain in optimizing synthetic yields and exploring structure-activity relationships for targeted applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume